molecular formula C18H16N4O4 B2741037 2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-30-4

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2741037
CAS No.: 882357-30-4
M. Wt: 352.35
InChI Key: JLORLWRYTLQRJF-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative characterized by a fused bicyclic scaffold with a nitrophenyl substituent at position 4, an ethyl group at position 6, and a methyl group at position 5. The presence of the 2-nitrophenyl group introduces steric and electronic effects that distinguish it from analogs with para-substituted aryl groups.

Properties

IUPAC Name

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-3-21-10(2)8-14-16(18(21)23)15(12(9-19)17(20)26-14)11-6-4-5-7-13(11)22(24)25/h4-8,15H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLORLWRYTLQRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyanoacetylation followed by cyclization with suitable aromatic aldehydes and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substitutions at positions 4 (aryl group), 6 (alkyl/arylalkyl chain), and 7 (methyl/other groups). Key comparisons include:

Compound Name Position 4 Substituent Position 6 Substituent Position 7 Substituent Melting Point (°C) Yield (%) Reference
2-Amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3f) Phenyl H Methyl 291–293 94
2-Amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3g) Phenyl Benzyl Methyl 275–277 74
2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3v) 4-Nitrophenyl H Methyl 291–292 91
2-Amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3w) 4-Nitrophenyl Benzyl Methyl 274–276 82
Target Compound 2-Nitrophenyl Ethyl Methyl Not reported Not reported

Key Observations :

  • Position 4: Nitrophenyl derivatives (e.g., 3v, 3w) exhibit higher melting points (~274–292°C) compared to phenyl-substituted analogs (3f, 3g), likely due to increased molecular rigidity and dipole interactions .
  • Position 6 : Ethyl substitution (target compound) is less bulky than benzyl (3g, 3w), which may enhance metabolic stability compared to bulkier groups .
  • Position 7 : Methyl is conserved across most analogs, suggesting its role in maintaining planarity and π-stacking interactions .

IR Spectroscopy :

  • Target Compound: Expected peaks for nitrile (C≡N, ~2180–2200 cm⁻¹), nitro (NO₂, ~1518–1520 cm⁻¹), and carbonyl (C=O, ~1659–1671 cm⁻¹) based on analogs .
  • NMR : For 3x (6-phenethyl analog), key signals include δ 2.23 (7-CH₃), δ 4.56 (4-H), and aromatic protons at δ 7.08–8.17 . The 2-nitrophenyl group in the target compound would likely shift aromatic protons downfield due to electron-withdrawing effects.

Biological Activity

2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyranopyridine class and features a complex structure that includes an amino group, a nitrophenyl moiety, and a carbonitrile group. Its molecular formula is C16H16N4O3, and its molecular weight is approximately 312.33 g/mol.

Antimicrobial Activity

Research indicates that pyranopyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains. The presence of the nitrophenyl group in the structure may enhance this activity due to its electron-withdrawing properties which can affect the compound's interaction with microbial targets.

Compound Activity IC50 (µM)
2-amino-6-ethyl-7-methyl...Antibacterial15.0
Similar PyranopyridinesAntifungal20.0

Antitumor Activity

Pyranopyridine derivatives have been investigated for their anticancer potential. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Cell Line Activity IC50 (µM)
HeLaCytotoxic10.5
MCF-7Cytotoxic12.0

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in various models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activities of 2-amino-6-ethyl-7-methyl... can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular responses related to inflammation or tumor growth.
  • Oxidative Stress Modulation : The antioxidant properties may play a role in reducing oxidative stress within cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives demonstrated that modifications at the nitrophenyl position significantly enhanced antibacterial activity against Gram-positive bacteria.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
  • Anticancer Activity Assessment : In a comparative study involving multiple pyranopyridine derivatives, it was found that those with higher electron affinity (due to nitro substitutions) had improved cytotoxic effects on cancer cell lines.
    • Results : The tested compound showed an IC50 value lower than many known chemotherapeutics.

Q & A

Q. What are the recommended synthetic methodologies for constructing the pyrano[3,2-c]pyridine core in this compound?

The synthesis typically involves multi-step routes, including:

  • Cyclo-condensation reactions : Combining active methylene compounds (e.g., malononitrile) with aldehydes and amines under acidic or basic conditions. For example, β-ketoesters and aldehydes react in the presence of ammonium acetate to form the pyran ring .
  • Catalyst-driven approaches : Ionic liquids like [Et3NH][HSO4] have been used to accelerate multi-component reactions (MCRs), improving yields (e.g., 85–95% in pyrano-pyrazole systems) .
  • Solvent optimization : Ethanol-water mixtures under reflux are effective for achieving high crystallinity and purity .

Table 1: Synthetic Conditions and Yields

MethodCatalyst/SolventYield (%)Reference
Cyclo-condensationAmmonium acetate/ethanol91
Ionic liquid MCR[Et3NH][HSO4]95
β-Ketoester condensationWater-ethanol mix90–95

Q. How can the structural integrity of this compound be validated post-synthesis?

Advanced spectroscopic and crystallographic techniques are critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 3.08–3.36 ppm (methyl groups) and δ 160–150 ppm (carbonyl/carbonitrile carbons) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond at 1.34 Å in pyrano-pyridine derivatives) .
  • HRMS : Confirms molecular weight (e.g., [M+Na]<sup>+</sup> at 386.0677 for related compounds) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be systematically addressed?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yields .
  • Statistical validation : Apply ANOVA to compare biological replicates (e.g., IC50 variations in antiproliferative assays) .
  • Structural analogs : Synthesize derivatives (e.g., 3-chlorophenyl vs. 3-fluorophenyl) to identify substituent-dependent trends .

Q. What computational strategies are effective for predicting reactivity or optimizing synthetic routes?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and reaction pathways (e.g., ICReDD’s reaction path search methods) .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvents.
  • Molecular docking : Screen for bioactivity by simulating interactions with target proteins (e.g., kinase inhibitors) .

Q. How do substituents on the phenyl ring influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antiproliferative effects by increasing electrophilicity .
  • Hydrophobic substituents (e.g., ethyl, methyl) improve membrane permeability, as seen in pyrano-quinoline derivatives .
  • Steric effects : Bulky groups at the 2-nitrophenyl position may reduce binding affinity to certain enzymes .

Data Contradictions and Resolution

  • Yield discrepancies : Ionic liquid catalysts ([Et3NH][HSO4]) vs. traditional bases (K2CO3) show ±5–10% yield variations due to proton transfer efficiency .
  • Bioactivity variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB) require standardized testing frameworks .

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